Cas no 2229351-03-3 (4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)

4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile 化学的及び物理的性質
名前と識別子
-
- 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile
- EN300-1732881
- 2229351-03-3
-
- インチ: 1S/C13H15N3/c1-13(2,9-14)8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6H,7-8H2,1-2H3,(H,15,16)
- InChIKey: LGMXVYFQHMOKQV-UHFFFAOYSA-N
- ほほえんだ: N1C2C=CC=CC=2N=C1CCC(C#N)(C)C
計算された属性
- せいみつぶんしりょう: 213.126597491g/mol
- どういたいしつりょう: 213.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 52.5Ų
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732881-0.05g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 0.05g |
$683.0 | 2023-09-20 | ||
Enamine | EN300-1732881-1.0g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 1g |
$813.0 | 2023-06-04 | ||
Enamine | EN300-1732881-0.5g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 0.5g |
$781.0 | 2023-09-20 | ||
Enamine | EN300-1732881-2.5g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 2.5g |
$1594.0 | 2023-09-20 | ||
Enamine | EN300-1732881-1g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 1g |
$813.0 | 2023-09-20 | ||
Enamine | EN300-1732881-5g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 5g |
$2360.0 | 2023-09-20 | ||
Enamine | EN300-1732881-10g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 10g |
$3500.0 | 2023-09-20 | ||
Enamine | EN300-1732881-0.1g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 0.1g |
$715.0 | 2023-09-20 | ||
Enamine | EN300-1732881-0.25g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 0.25g |
$748.0 | 2023-09-20 | ||
Enamine | EN300-1732881-10.0g |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile |
2229351-03-3 | 10g |
$3500.0 | 2023-06-04 |
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile 関連文献
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4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrileに関する追加情報
Research Brief on 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile (CAS: 2229351-03-3): Recent Advances and Applications
4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile (CAS: 2229351-03-3) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. The compound exhibited nanomolar inhibitory activity (IC50 = 12.3 nM) and showed promising selectivity over other CDK family members. Molecular docking studies revealed that the benzimidazole core forms critical hydrogen bonds with the kinase's hinge region, while the nitrile group enhances binding affinity through hydrophobic interactions. These findings position the compound as a potential lead for anticancer drug development.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile displayed potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The most active analog in the series showed a minimum inhibitory concentration (MIC) of 1.56 μg/mL, comparable to vancomycin. Structure-activity relationship (SAR) analysis indicated that the 2,2-dimethylbutanenitrile moiety is crucial for maintaining antibacterial potency while reducing cytotoxicity against mammalian cells.
The synthetic accessibility of 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile has been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a scalable, one-pot synthesis route with 78% overall yield, employing a copper-catalyzed coupling reaction as the key step. This development addresses previous challenges in large-scale production and paves the way for expanded preclinical evaluation of this compound and its derivatives.
Emerging applications in chemical biology have revealed that 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile can serve as a versatile fluorescent probe. Researchers at ETH Zurich demonstrated its utility in monitoring protein-ligand interactions through fluorescence polarization assays, taking advantage of the benzimidazole core's intrinsic fluorescence properties. This dual functionality as both a bioactive compound and a molecular probe enhances its value in drug discovery pipelines.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile derivatives. Recent ADME studies published in Xenobiotica (2024) indicate moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes), suggesting the need for further structural modifications to improve oral bioavailability. Several research groups are currently exploring prodrug strategies and formulation approaches to address these limitations.
In conclusion, 4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile (CAS: 2229351-03-3) represents a multifaceted compound with significant potential across multiple therapeutic areas. Its recent applications in kinase inhibition, antimicrobial therapy, and chemical probe development highlight its versatility as a pharmacophore. Ongoing research efforts focused on optimizing its drug-like properties and expanding its therapeutic indications are expected to yield valuable clinical candidates in the coming years.
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